3-Nitroformanilide
Overview
Description
3-Nitroformanilide is an organic compound with the molecular formula C7H6N2O3. It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a formamide group (-NHCHO) attached to the nitrogen atom. This compound is often used in chemical research and synthesis due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitroformanilide can be synthesized through the nitration of formanilide. The process involves the reaction of formanilide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Nitroformanilide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The formamide group can be hydrolyzed to form aniline and formic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, amines.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: 3-Aminoformanilide.
Substitution: Various substituted anilides depending on the nucleophile used.
Hydrolysis: Aniline and formic acid.
Scientific Research Applications
3-Nitroformanilide is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate the effects of nitroaromatic compounds on biological systems.
Medicine: Research on this compound contributes to the development of new drugs, especially those targeting bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-nitroformanilide involves its reactivity due to the presence of the nitro group. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic aromatic substitution. Additionally, the reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that can interact with biological molecules, contributing to its biological activity.
Comparison with Similar Compounds
3-Nitroaniline: Similar to 3-nitroformanilide but lacks the formamide group.
4-Nitroformanilide: Similar structure but with the nitro group in the para position.
3-Nitrobenzamide: Contains a benzamide group instead of a formamide group.
Uniqueness: this compound is unique due to the presence of both the nitro and formamide groups, which impart distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N-(3-nitrophenyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-5-8-6-2-1-3-7(4-6)9(11)12/h1-5H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDUUALALDXTAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344465 | |
Record name | 3-Nitroformanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-38-5 | |
Record name | N-(3-Nitrophenyl)formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitroformanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-NITROFORMANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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